molecular formula C5H7BN2O3 B14843704 (2-Amino-6-hydroxypyridin-4-YL)boronic acid

(2-Amino-6-hydroxypyridin-4-YL)boronic acid

Cat. No.: B14843704
M. Wt: 153.93 g/mol
InChI Key: PNBCIVUOPVFAPY-UHFFFAOYSA-N
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Description

(2-Amino-6-hydroxypyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O3. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-hydroxypyridin-4-YL)boronic acid typically involves the reaction of 2-amino-6-hydroxypyridine with a boron-containing reagent. One common method is the direct borylation of the pyridine derivative using a boronic acid or boronate ester under suitable conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-hydroxypyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of (2-Amino-6-hydroxypyridin-4-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-6-hydroxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. Its combination of amino and hydroxyl groups on the pyridine ring allows for versatile chemical modifications and applications .

Properties

Molecular Formula

C5H7BN2O3

Molecular Weight

153.93 g/mol

IUPAC Name

(2-amino-6-oxo-1H-pyridin-4-yl)boronic acid

InChI

InChI=1S/C5H7BN2O3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2,10-11H,(H3,7,8,9)

InChI Key

PNBCIVUOPVFAPY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)NC(=C1)N)(O)O

Origin of Product

United States

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